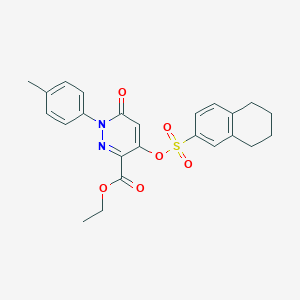
Ethyl 6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Modeling and Synthesis of Retinoid X Receptor Agonists A study conducted by Heck et al. (2016) involved the synthesis and assessment of sulfonic acid analogues of bexarotene for selective retinoid X receptor (RXR) agonism. These analogues, including novel compounds, were evaluated for their potential to bind RXR, showing similar or enhanced therapeutic potential compared to known therapies, suggesting avenues for improving biological selectivity and potency (Heck et al., 2016).
Antimicrobial Activity
Arylazopyrazole Pyrimidone Compounds Sarvaiya, Gulati, and Patel (2019) synthesized compounds with potential antimicrobial activity against various bacteria and fungi. The study highlighted the synthesis process and the biological evaluation of these compounds, indicating their usefulness in developing new antimicrobial agents (Sarvaiya et al., 2019).
Antioxidant Activity
Evaluation of Antioxidant Activity George et al. (2010) explored the synthesis of derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, examining their antioxidant activity. This study showcases the process of creating compounds with potential antioxidant properties, providing insights into the development of substances with health benefits (George et al., 2010).
Chemiluminescence Detection
Detection of Oxo-steroids and Oxo-bile Acids Imai et al. (1989) discussed a method for sensitive detection of oxo-steroids and oxo-bile acid ethyl esters through derivatization and chemiluminescence detection, highlighting a novel approach for analyzing these compounds in clinical samples (Imai et al., 1989).
properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)19-11-8-16(2)9-12-19)32-33(29,30)20-13-10-17-6-4-5-7-18(17)14-20/h8-15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISPZAJDJCGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

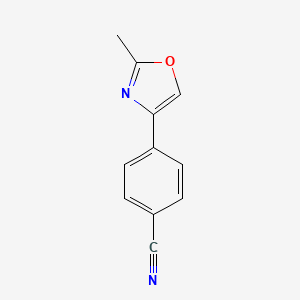
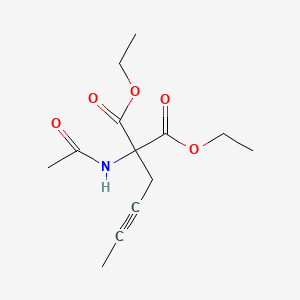
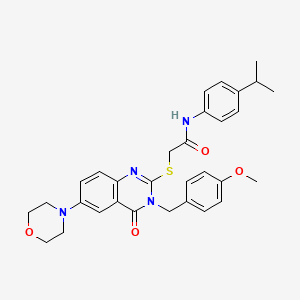
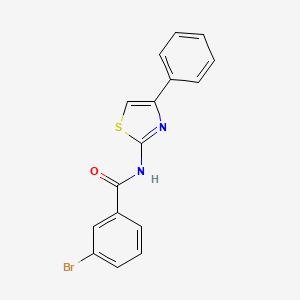
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/no-structure.png)
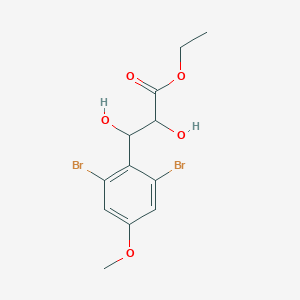
![N-(3,4-dichlorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666603.png)
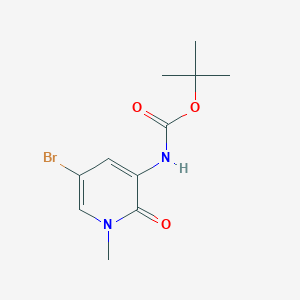

![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)
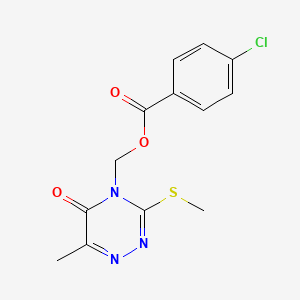
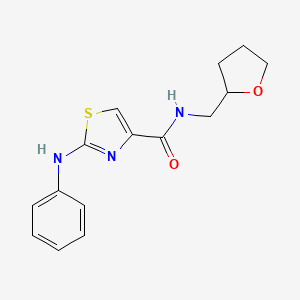
![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)